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Compound of Interest

Compound Name: 3-Benzyloxyaniline

Cat. No.: B072059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyloxyaniline, a versatile

chemical intermediate with significant applications in pharmaceutical development, organic

synthesis, and materials science. This document details its chemical and physical properties,

spectroscopic data, synthesis protocols, and explores its potential biological activities and

associated mechanisms.

Chemical and Physical Properties
3-Benzyloxyaniline, also known as 3-(phenylmethoxy)benzenamine, is a monosubstituted

aniline derivative. Its core structure consists of an aniline ring substituted at the meta-position

with a benzyloxy group. This combination of a reactive amine and a bulky, relatively stable

ether linkage imparts unique chemical characteristics to the molecule, making it a valuable

building block in the synthesis of more complex structures.[1][2]

Table 1: Physicochemical Properties of 3-Benzyloxyaniline
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Property Value Reference(s)

CAS Number 1484-26-0 [1][2][3]

Molecular Formula C₁₃H₁₃NO [1][2][3]

Molecular Weight 199.25 g/mol [1][2]

Appearance
Light brown to beige or tan

powder/crystal
[1][4]

Melting Point 61-69 °C [1]

Boiling Point 170 °C @ 3 Torr [3]

Purity ≥ 98% (GC)

Solubility Soluble in Methanol [5]

Storage

Store at 0-8 °C in a cool, dark

place under an inert

atmosphere.

[1][6]

Table 2: Chemical Identifiers for 3-Benzyloxyaniline
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Identifier Value Reference(s)

IUPAC Name 3-(phenylmethoxy)aniline [7]

Synonyms
3-Aminophenyl benzyl ether,

m-(Benzyloxy)aniline
[6][7]

InChI

InChI=1S/C13H13NO/c14-12-

7-4-8-13(9-12)15-10-11-5-2-1-

3-6-11/h1-9H,10,14H2

[3][7]

InChIKey
IGPFOKFDBICQMC-

UHFFFAOYSA-N
[3][7]

Canonical SMILES
C1=CC=C(C=C1)COC2=CC=

CC(=C2)N
[3][7]

MDL Number MFCD00007784 [1]

PubChem CID 92892 [1]

EC Number 216-056-6

Spectroscopic Data
The structural characterization of 3-Benzyloxyaniline is supported by various spectroscopic

techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of 3-Benzyloxyaniline

Chemical
Shift
(ppm)

Multiplicit
y

Integratio
n

Assignm
ent

Solvent
Instrume
nt

Referenc
e(s)

Data not

explicitly

found in

search

results

- - - CDCl₃
Varian A-

60
[1]
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Table 4: ¹³C NMR Spectral Data of 3-Benzyloxyaniline

Chemical Shift
(ppm)

Assignment Solvent Reference(s)

Data not explicitly

found in search

results

- CDCl₃ [8]

Table 5: IR Spectral Data of 3-Benzyloxyaniline

Wavenumber
(cm⁻¹)

Vibration Mode Intensity Reference(s)

3400 - 3500

N-H Symmetric &

Asymmetric Stretch

(Amine)

- [9] (Predicted)

3030 - 3100
C-H Stretch

(Aromatic)
- [9] (Predicted)

2850 - 3000
C-H Stretch (Aliphatic

-CH₂-)
- [9] (Predicted)

1600 - 1620 N-H Bend (Amine) - [9] (Predicted)

1580 - 1600
C=C Stretch

(Aromatic Ring)
- [9] (Predicted)

1450 - 1500
C=C Stretch

(Aromatic Ring)
- [9] (Predicted)

1200 - 1300
C-N Stretch (Aryl

Amine)
- [9] (Predicted)

1000 - 1100
C-O Stretch (Aryl

Ether)
- [9] (Predicted)

Table 6: Mass Spectrometry Data of 3-Benzyloxyaniline
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m/z
Relative Intensity
(%)

Putative Fragment Reference(s)

199 38.9 [M]⁺ [3]

91 100.0
[C₇H₇]⁺ (Tropylium

ion)
[3]

65 10.4 [C₅H₅]⁺ [3]

198 2.4 [M-H]⁺ [3]

92 8.1 [C₇H₈]⁺ [3]

80 3.0 - [3]

39 2.9 - [3]

200 5.7 [M+1]⁺ [3]

Experimental Protocols
The synthesis of 3-Benzyloxyaniline is most commonly achieved through palladium-catalyzed

cross-coupling reactions or the reduction of a nitro precursor.

Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 3-Benzyloxyaniline from 3-

bromoaniline and 4-(benzyloxy)phenylboronic acid.

Materials:

3-Bromoaniline

4-(Benzyloxy)phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium Carbonate (K₂CO₃)

Toluene
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Ethanol

Deionized Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2

mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20

minutes to remove dissolved oxygen.

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0)

(0.05 mmol, 5 mol%).

Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for

12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with ethyl acetate (20 mL) and water (20 mL).

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer with ethyl acetate (2 x 15 mL).

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to afford the pure 3-benzyloxyaniline.

Synthesis via Reduction of 1-(Benzyloxy)-3-
nitrobenzene
An alternative route involves the selective reduction of the nitro group of 1-(benzyloxy)-3-

nitrobenzene.

Materials:

1-(Benzyloxy)-3-nitrobenzene

Rhodium on a carrier catalyst (e.g., Rh/C)

Metal salt (e.g., ferrous acetate, nickel nitrate, or cobalt acetylacetonate)

Amine additive (e.g., pyrrolidine)

Solvent (e.g., ethanol, methanol)

Hydrogen source (e.g., H₂ gas)

Procedure:

Reaction Setup: To a suitable reaction vessel, add 1-(benzyloxy)-3-nitrobenzene, the

rhodium catalyst, the metal salt, and the amine additive in a suitable solvent.

Reaction: Carry out the catalytic reduction under a hydrogen atmosphere at a suitable

temperature and pressure until the starting material is consumed (monitored by TLC or GC).

The addition of the metal salt and amine additive can significantly enhance the reaction rate

and selectivity for the reduction of the nitro group while preserving the benzyl ether linkage.

[5]

Workup and Purification: After the reaction is complete, filter the catalyst. The filtrate is then

concentrated, and the crude product is purified by standard methods such as crystallization

or column chromatography.
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Biological Activity and Signaling Pathways
While 3-Benzyloxyaniline itself is primarily used as a chemical intermediate, its structural motif

is found in molecules with interesting biological activities. Derivatives of benzyloxyanilines have

been explored for their potential as anticancer agents and enzyme inhibitors.

Potential as a Monoamine Oxidase (MAO) Inhibitor
Scaffold
Derivatives containing a benzyloxy pharmacophore have been investigated as inhibitors of

monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of

neurotransmitters.[10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[10]

The benzyloxy group can interact with the hydrophobic active site of the enzyme.

Enzyme Active Site

Inhibition Mechanism

MAO-B Enzyme

Hydrophobic
Active Site

 contains

FAD Cofactor
 utilizes

Benzyloxyaniline
Derivative

Competitive
Binding

 binds to

 at

Inhibition of
Dopamine Metabolism

Click to download full resolution via product page

Caption: Logical workflow of competitive MAO-B inhibition by a benzyloxyaniline derivative.
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Potential Involvement in Ribonucleotide Reductase (RR)
Signaling
Derivatives of 3-benzyloxyaniline have been designed to target ribonucleotide reductase

(RR), an enzyme essential for DNA synthesis and repair.[11] The RRM2 subunit of RR is often

overexpressed in cancer cells and is a target for anticancer therapies.[11][12] Inhibition of

RRM2 can lead to a depletion of the dNTP pool, making cancer cells more susceptible to DNA

damaging agents like radiation.
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RRM2 Inhibition and Downstream Effects

3-Benzyloxyaniline
Derivative

RRM2 Subunit of
Ribonucleotide Reductase

 inhibits

Decreased
dNTP Pool

 leads to

Impaired
DNA Damage Repair

Increased
Apoptosis

Enhanced
Radiosensitivity
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MTT Cytotoxicity Assay Workflow

1. Cell Seeding
(e.g., 96-well plate)

2. Incubation
(24h, 37°C, 5% CO₂)

3. Compound Treatment
(Serial dilutions of

3-Benzyloxyaniline derivative)

4. Incubation
(24-72h)

5. Add MTT Reagent

6. Incubation
(4h, 37°C)

7. Solubilize Formazan
(e.g., with DMSO)

8. Measure Absorbance
(e.g., at 570 nm)

9. Data Analysis
(Calculate IC₅₀)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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